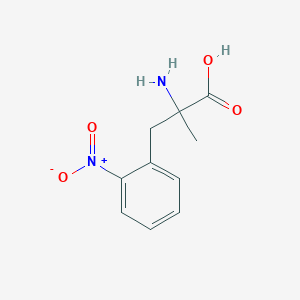![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
科学研究应用
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals for industrial applications.
作用机制
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C18H13F2NO2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
InChI 键 |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
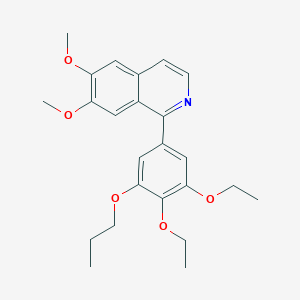
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
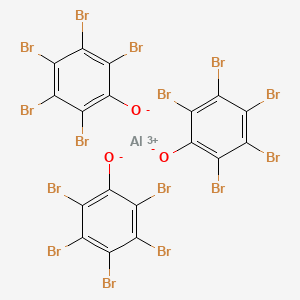
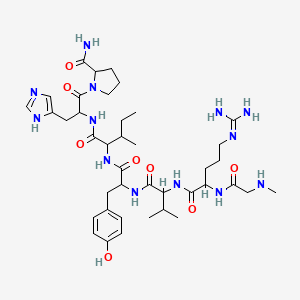
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)


![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
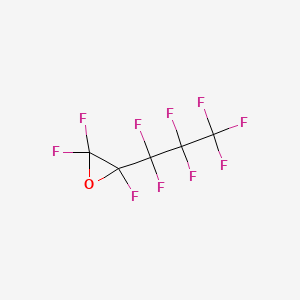
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
